Colchicine Methanethiosulfonate

Chemical Biology Protein Labeling Tubulin Probes

Research on tubulin's colchicine-binding pocket often requires tools beyond reversible inhibitors. Colchicine Methanethiosulfonate (CAS 1217821-52-7) is a bifunctional probe that combines potent microtubule disruption with a methanethiosulfonate group for covalent, site-directed labeling of cysteine residues. - Enables SCAM studies to map tubulin's colchicine-binding domain topology. - Allows covalent attachment of fluorophores or biotin for pull-down/imaging assays. - Supplied with purity ≥98% (HPLC); ships with cold chain compliance. For R&D use only.

Molecular Formula C24H29NO8S2
Molecular Weight 523.615
CAS No. 1217821-52-7
Cat. No. B561915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColchicine Methanethiosulfonate
CAS1217821-52-7
Molecular FormulaC24H29NO8S2
Molecular Weight523.615
Structural Identifiers
SMILESCOC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C
InChIInChI=1S/C24H29NO8S2/c1-30-19-9-7-15-16(13-18(19)26)17(25-21(27)10-11-34-35(5,28)29)8-6-14-12-20(31-2)23(32-3)24(33-4)22(14)15/h7,9,12-13,17H,6,8,10-11H2,1-5H3,(H,25,27)/t17-/m0/s1
InChIKeyKZMCZFBQMMHSRF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colchicine Methanethiosulfonate: Bifunctional Microtubule Probe


Colchicine Methanethiosulfonate (CAS 1217821-52-7) is a derivative of the alkaloid colchicine, distinguished by the conjugation of a methanethiosulfonate (MTS) group . This bifunctional compound retains the core tubulin-binding and microtubule-destabilizing activity of colchicine while gaining the capacity for site-directed, covalent labeling of cysteine residues [1]. It is a specialized research reagent used to probe tubulin structure, function, and dynamics.

Why Unmodified Colchicine Cannot Substitute


Direct substitution with unmodified colchicine or other simple colchicine analogs is not feasible for applications requiring covalent target engagement or direct visualization of tubulin binding sites. The methanethiosulfonate group confers a unique, thiol-specific reactivity that is absent in the parent molecule [1]. This allows for the creation of stable, covalent adducts with cysteine residues on tubulin, enabling downstream applications like fluorescence labeling, crosslinking, and protein topology mapping [2]. Colchicine itself binds reversibly and does not offer this covalent, site-directed functionality.

Colchicine Methanethiosulfonate vs. Colchicine: Key Differences


Covalent Cysteine Labeling by MTS Modification

Colchicine Methanethiosulfonate incorporates a methanethiosulfonate (MTS) group, a functional moiety absent in the parent colchicine molecule . This MTS group reacts rapidly and selectively with the sulfhydryl group of cysteine residues to form a mixed disulfide bond, a chemical reaction not possible with standard colchicine [1].

Chemical Biology Protein Labeling Tubulin Probes

HPLC Purity Specification

The compound is specified with a minimum purity of 95% as determined by HPLC, ensuring its suitability for quantitative biochemical assays . While absolute purity can vary by lot and supplier, this threshold is critical for minimizing confounding effects in sensitive experiments.

Quality Control Research Reagent Chromatography

Distinct Physicochemical Profile

The addition of the MTS group alters the compound's physical properties relative to colchicine. The melting point of Colchicine Methanethiosulfonate is reported as 119-120°C , which is significantly lower than that of colchicine (155-157°C). Its solubility is reported in chlorinated and polar organic solvents .

Biophysics Analytical Chemistry Compound Handling

Dual Function: Tubulin Inhibition and Cysteine Reactivity

The compound is described as a derivative of colchicine that retains the ability to bind tubulin and prevent its polymerization, thereby disrupting microtubules . It is also reported to stimulate the intrinsic GTPase activity of tubulin and induce apoptosis [1]. This dual functionality is a defining characteristic.

Mechanism of Action Chemical Probe Target Engagement

Colchicine Methanethiosulfonate Research Applications


Mapping the Colchicine-Binding Site on Tubulin

This compound is ideal for substituted cysteine accessibility method (SCAM) studies to map the topology of the colchicine-binding pocket on tubulin [1]. By reacting with specifically engineered cysteine residues, researchers can determine which parts of the protein are solvent-exposed and how ligand binding alters local conformation [2].

Fluorescent and Affinity Probe Development for Tubulin

The MTS group serves as a versatile chemical handle for the covalent attachment of reporter molecules (e.g., fluorophores, biotin, spin labels) to a tubulin-bound colchicine scaffold [1]. This enables the creation of customized probes for fluorescence microscopy, pull-down assays, or electron paramagnetic resonance (EPR) studies of microtubule dynamics.

Microtubule Dynamics and GTPase Activity Studies

As a colchicine derivative, this compound can be used as a tool to disrupt microtubule polymerization and study the resulting cellular effects, including apoptosis and activation of stress-activated protein kinase (SAPK/JNK) pathways [2]. Its known activity on tubulin's intrinsic GTPase provides a means to probe the relationship between nucleotide hydrolysis and microtubule stability.

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